![molecular formula C18H19NO2 B6370676 2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261966-18-0](/img/structure/B6370676.png)
2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%
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Overview
Description
2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95% (hereafter referred to as 2-PPCP) is an organic compound with a wide range of applications in scientific research. It is a white solid at room temperature and is soluble in water, ethanol, and other organic solvents. 2-PPCP is widely used in biochemical and physiological studies due to its ability to act as an enzyme inhibitor and its low toxicity. In
Mechanism of Action
2-PPCP acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme.
Biochemical and Physiological Effects
2-PPCP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as enzymes involved in the metabolism of carbohydrates. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of amino acids, nucleic acids, and other macromolecules. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other signaling molecules.
Advantages and Limitations for Lab Experiments
2-PPCP has several advantages for use in laboratory experiments. It is a potent enzyme inhibitor, has low toxicity, and is relatively stable. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is not very stable in the presence of light or heat, so it must be stored in a dark, cool environment.
Future Directions
The future directions of 2-PPCP research are numerous. Further research could be conducted to identify additional biochemical and physiological effects of 2-PPCP, as well as to develop new methods of synthesis and new applications. Additionally, research could be conducted to develop new derivatives of 2-PPCP with improved properties, such as increased solubility or increased stability. Finally, research could be conducted to develop new methods of analysis for 2-PPCP, such as spectroscopic or chromatographic techniques.
Synthesis Methods
2-PPCP can be synthesized using the condensation reaction between 4-piperidinecarboxaldehyde and 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in aqueous ethanol solution and the product is isolated by precipitation. The purity of the product can be increased by recrystallization from ethanol and the yield of the product can be increased by the addition of a small amount of anhydrous sodium sulfate.
Scientific Research Applications
2-PPCP has a wide range of applications in scientific research. It is used as an enzyme inhibitor in biochemical and physiological studies, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. In addition, it is used as a corrosion inhibitor in oil and gas pipelines and as a stabilizer in pharmaceutical formulations.
properties
IUPAC Name |
[4-(2-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-7-3-2-6-16(17)14-8-10-15(11-9-14)18(21)19-12-4-1-5-13-19/h2-3,6-11,20H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZRZIBXVRZCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683646 |
Source
|
Record name | (2'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-18-0 |
Source
|
Record name | (2'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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